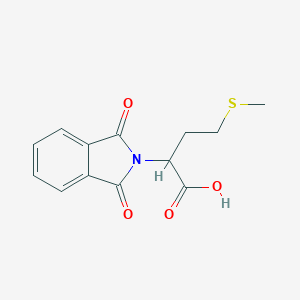

4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

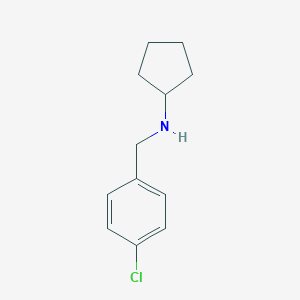

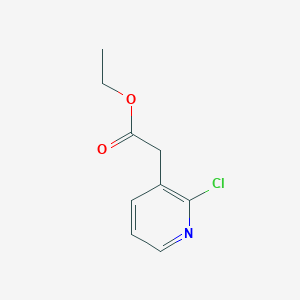

“4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid” is a chemical compound with the molecular formula C8H12N2O4 . It has a molecular weight of 200.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid” is 1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.19 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen

Optical Gating and Synthetic Ion Channels

Ali et al. (2012) explored the use of a photolabile protecting group related to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid for the optical gating of nanofluidic devices based on synthetic ion channels. They demonstrated that UV-light can trigger permselective transport of ionic species, suggesting applications in controlled release, sensing, and information processing Ali et al., 2012.

Structural Analysis and Supramolecular Chemistry

Naveen et al. (2016) conducted a detailed analysis of the crystal and molecular structure of a compound similar to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid. Their work provides insights into the importance of hydrogen bonding in directing the assembly of supramolecular structures, with implications for designing new materials and understanding molecular interactions Naveen et al., 2016.

Heterocyclic Chemistry and Novel Syntheses

Medvedevat et al. (2015) investigated the synthesis of novel annelated 2-oxopiperazines by reacting methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides. Their findings contribute to the field of heterocyclic chemistry by introducing new pathways to synthesize complex heterocycles, which could have various applications, including pharmaceuticals Medvedevat et al., 2015.

Antitumor Activity and Molecular Docking

Horishny and Matiychuk (2020) developed a synthesis for compounds related to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid and tested their antitumor activity against various malignant cells. Their work highlights the potential of these compounds in cancer research and treatment, showing moderate efficacy against most tested cell lines Horishny & Matiychuk, 2020.

Kinetic Studies and Oxidation Reactions

Vannamuthu et al. (2015) and Yogananth & Mansoor (2015) studied the kinetics and mechanisms of oxidation reactions involving compounds similar to 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid. These studies contribute to our understanding of the reactivity and potential applications of these compounds in chemical synthesis and industrial processes Vannamuthu et al., 2015; Yogananth & Mansoor, 2015.

Eigenschaften

IUPAC Name |

4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEFIOXTZYMZPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356805 |

Source

|

| Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590380-54-4 |

Source

|

| Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)

![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)

![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)